REACTION_CXSMILES
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Br[C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][CH:3]=1.C[Si]([C:15]#[CH:16])(C)C>>[C:15]([C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][CH:3]=1)#[CH:16]
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Name
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|
Quantity
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1.94 g
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Type
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reactant
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Smiles
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BrC1=CC=C(S1)S(=O)(=O)N
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Name
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Quantity
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2.2 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C#C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Obtained
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Type
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CUSTOM
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Details
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after chromatographic purification of the crude product (SiO2, 0-75% AcOEt/heptane) as a light brown solid (0.49 g, 33%)
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Name
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|
Type
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Smiles
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C(#C)C1=CC=C(S1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |